

dBET1: A Technical Guide to a First-in-Class BET Degrader

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in chemical biology and drug discovery, enabling the targeted degradation of specific proteins rather than their mere inhibition. This guide provides an in-depth technical overview of **dBET1**, a pioneering PROTAC designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). BET proteins are crucial epigenetic readers that regulate gene transcription and are implicated in the pathology of various diseases, particularly cancer.[1][2] **dBET1** leverages the cell's own ubiquitin-proteasome system to eliminate these key oncogenic drivers, offering a distinct and often more potent mechanism of action compared to traditional small-molecule inhibitors.[3]

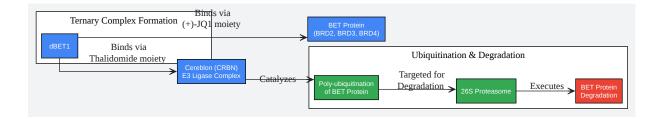
Mechanism of Action

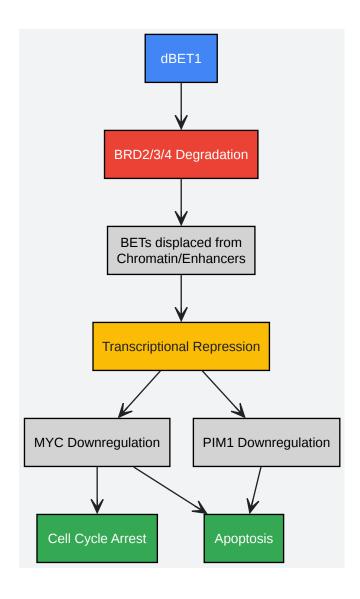
dBET1 is a heterobifunctional molecule comprising three key components: a ligand that binds to BET bromodomains, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a chemical linker connecting the two.[4] The BET-binding component is derived from (+)-JQ1, a potent and well-characterized BET inhibitor. The CRBN-recruiting moiety is a derivative of thalidomide.

The mechanism of **dBET1**-induced degradation involves the formation of a ternary complex between the BET protein, **dBET1**, and the CRBN E3 ligase.[5] This proximity, induced by **dBET1**, facilitates the transfer of ubiquitin from the E3 ligase complex to the BET protein. The

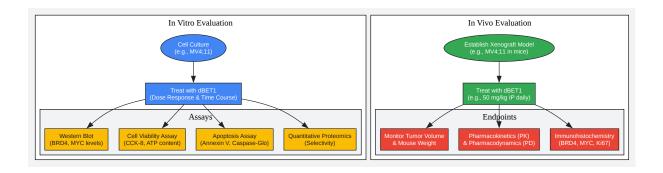


polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[1][6] This catalytic process allows a single molecule of **dBET1** to induce the degradation of multiple BET protein molecules.









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